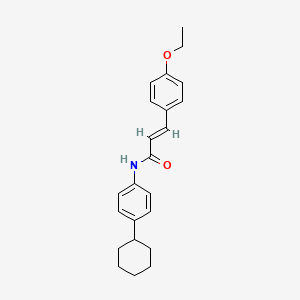

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

Descripción

BenchChem offers high-quality N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO2/c1-2-26-22-15-8-18(9-16-22)10-17-23(25)24-21-13-11-20(12-14-21)19-6-4-3-5-7-19/h8-17,19H,2-7H2,1H3,(H,24,25)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLRJYSRMSQLFO-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Therapeutic Potential of Novel Acrylamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Acrylamide Scaffold as a Privileged Structure in Medicinal Chemistry

The acrylamide functional group, characterized by a carbonyl group adjacent to a carbon-carbon double bond, has emerged as a significant "warhead" in modern drug design. Its electrophilic nature allows for covalent bond formation with nucleophilic residues, most notably cysteine, within the active sites of target proteins. This ability to form irreversible or long-residence-time interactions offers distinct advantages in terms of potency and duration of action. While the parent acrylamide molecule is a known neurotoxin, its derivatives, when intelligently designed, have demonstrated a remarkable breadth of biological activities with promising therapeutic profiles.

The true power of the acrylamide scaffold lies in its synthetic tractability and the ability to modulate its reactivity and target specificity through careful substitution. By appending various aryl, heterocyclic, or aliphatic moieties, medicinal chemists can fine-tune the molecule's steric and electronic properties to achieve desired pharmacological effects while minimizing off-target toxicity. This guide provides an in-depth exploration of the key biological activities of novel acrylamide derivatives, focusing on the scientific rationale behind their design, detailed protocols for their evaluation, and the downstream signaling pathways they modulate.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant focus of research into acrylamide derivatives has been in oncology, where they have shown potent activity against a range of cancer types. The design strategy often involves combining the acrylamide "warhead" with pharmacophores known to interact with validated anticancer targets.

Design Rationale: The Power of Hybrid Molecules

A prevalent strategy in designing anticancer acrylamide derivatives is the incorporation of the 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a key pharmacophoric feature of potent, naturally occurring antimitotic agents like colchicine and podophyllotoxin.[1] Its presence is intended to guide the molecule to the colchicine-binding site on β-tubulin, a critical protein involved in microtubule formation. By physically blocking the assembly of microtubules, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

The experimental workflow for identifying and characterizing such novel anticancer agents is a multi-stage process, beginning with synthesis and culminating in mechanistic studies.

Caption: High-level workflow for anticancer acrylamide drug discovery.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Acrylamide derivatives bearing the TMP group effectively suppress the dynamic instability of microtubules. This interference activates the mitotic spindle assembly checkpoint, which halts the cell cycle at the G2/M phase to prevent improper chromosome segregation.[2] Prolonged mitotic arrest serves as a potent signal for the intrinsic apoptotic pathway. This process involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic signals, ultimately leading to the activation of executioner caspases (e.g., caspase-3) and programmed cell death.[2][4]

Caption: Apoptosis induction via microtubule polymerization inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the cytotoxic activity of a series of synthesized acrylamide derivatives against the MCF-7 human breast cancer cell line, demonstrating the impact of different N-substituents on potency.

| Compound ID | N-Substituent Group | IC₅₀ (µM) vs. MCF-7 Cells[2] |

| 2 | Ethyl Ester | > 50 |

| 3 | N-isopropyl | 4.73 |

| 4a | N-phenyl | 26.83 |

| 4e | N-(3-hydroxy-4-methoxyphenyl) | 2.11 |

| 5c | N-(3,4-dimethoxybenzyl) | 2.61 |

| Cisplatin | (Reference Drug) | 3.41 |

Note: Lower IC₅₀ values indicate higher potency. The data clearly show that converting the initial ester (Compound 2) to an amide significantly increases activity. Furthermore, specific substitutions on the N-aryl or N-benzyl ring, such as hydroxyl and methoxy groups (Compounds 4e and 5c), yield potency greater than the standard chemotherapeutic agent, Cisplatin.[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to directly assess the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules. The assay is based on the principle that light is scattered by microtubules to an extent proportional to the concentration of microtubule polymer.[5]

-

Principle: Tubulin polymerization is monitored by measuring the increase in light absorbance at 340 nm in a temperature-controlled spectrophotometer. Inhibitors will reduce the rate and extent of this absorbance increase.

-

Materials:

-

Purified tubulin protein (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive Control: Nocodazole (a known polymerization inhibitor)[6]

-

Negative Control: Paclitaxel (a known polymerization stabilizer/promoter)[6]

-

Temperature-controlled 96-well plate spectrophotometer set to 37°C

-

-

Procedure:

-

Reagent Preparation: Prepare a "Tubulin Polymerization (TP) Buffer" consisting of General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep all reagents on ice.

-

Tubulin Preparation: Thaw a vial of purified tubulin and immediately dilute it to a final concentration of 3 mg/mL in ice-cold TP Buffer. Use this solution immediately.

-

Plate Setup: Pre-warm a 96-well plate to 37°C in the spectrophotometer.

-

Reaction Mixture: In separate, ice-cold microfuge tubes, prepare the reaction mixtures. For each well, you will have a final volume of 100 µL.

-

Control Wells: 99 µL of diluted tubulin solution + 1 µL of DMSO.

-

Test Compound Wells: 99 µL of diluted tubulin solution + 1 µL of test compound at 100x final concentration.

-

Control Compound Wells: 99 µL of diluted tubulin solution + 1 µL of Nocodazole or Paclitaxel control at 100x final concentration.

-

-

Initiate Polymerization: Carefully and quickly transfer 100 µL of each reaction mixture from the microfuge tubes to the pre-warmed 96-well plate.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm (OD₃₄₀) every 30-60 seconds for at least 60 minutes. The spectrophotometer must maintain a constant 37°C throughout the reading.

-

-

Expected Results:

-

DMSO Control: A sigmoidal curve showing three phases: a lag phase (nucleation), a sharp increase (growth), and a plateau (steady state). The final OD₃₄₀ should be between 0.18 and 0.28.[5]

-

Nocodazole (Inhibitor): A significantly flattened curve with a lower rate of polymerization (Vmax) and a lower final plateau OD compared to the DMSO control.[6]

-

Paclitaxel (Stabilizer): A faster and higher increase in OD, often with a reduced or absent lag phase, indicating enhanced polymerization.[6]

-

Active Test Compound: Will exhibit a profile similar to Nocodazole.

-

-

Troubleshooting:

-

No Polymerization in Control: Ensure GTP was added and that the tubulin was not subjected to multiple freeze-thaw cycles. Confirm the spectrophotometer is at exactly 37°C.

-

High Background/Precipitation: The test compound may be precipitating. Centrifuge the reaction mixture before reading or test compound solubility separately.

-

II. Anti-inflammatory & Antioxidant Activity: Modulating the Nrf2 Pathway

Chronic inflammation and oxidative stress are underlying causes of numerous human diseases. Certain phenylacrylamide derivatives have been identified as potent activators of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[7]

Design Rationale & Mechanism: Electrophilic Triggering of a Cytoprotective Response

The acrylamide moiety functions as a Michael acceptor, a type of electrophile that can react with nucleophilic cysteine residues. The Keap1 protein, which acts as a negative regulator of Nrf2, is rich in reactive cysteine residues.[8] Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation by the proteasome.

When an electrophilic acrylamide derivative enters the cell, it can covalently modify these cysteine sensors on Keap1. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 is free to accumulate and translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1), leading to their transcription and a robust antioxidant and anti-inflammatory response.[8][9]

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Experimental Protocol: Cellular Cytotoxicity (MTT Assay)

Before assessing specialized activity, it is crucial to determine the concentrations at which a compound is non-toxic or cytotoxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Materials:

-

Cells of interest (e.g., MCF-7, HepG2) plated in a 96-well plate

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)[11]

-

96-well plate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include "vehicle control" wells treated with DMSO at the same final concentration used for the compounds (typically <0.5%). Also include "medium only" blank wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple precipitate is visible under a microscope.[11]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well.

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure all formazan crystals are dissolved.[11] Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blanks from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

-

Plot % Viability against compound concentration (on a log scale) and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

-

Troubleshooting:

-

High Background in Blanks: Can be caused by microbial contamination or interference from phenol red in the medium. Use phenol red-free medium for the assay incubation step.[12][13]

-

Low Absorbance Readings: Cell density may be too low, or incubation time with MTT was insufficient. Optimize cell seeding density beforehand.[12][13]

-

"Edge Effects": The outer wells of a plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[14]

-

III. Synthesis of Novel Acrylamide Derivatives

The synthesis of N-substituted acrylamides is often straightforward, allowing for the rapid generation of diverse chemical libraries for screening. A common and effective method involves the reaction of an appropriate amine with acryloyl chloride.

General Protocol: Synthesis of N-Aryl Acrylamides

This protocol describes a general method for the acylation of a primary aromatic amine with acryloyl chloride in the presence of a non-nucleophilic base.

-

Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base, such as triethylamine (Et₃N), is required to quench the HCl gas that is generated as a byproduct, driving the reaction to completion.[15]

-

Materials:

-

Substituted aromatic primary amine (1 equivalent)

-

Acryloyl chloride (1.2 to 2 equivalents)[15]

-

Triethylamine (Et₃N) (1 equivalent)

-

Anhydrous solvent (e.g., Acetone, Dichloromethane)

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic primary amine (1 eq.) and triethylamine (1 eq.) in the anhydrous solvent.

-

Cool the flask in an ice bath to 0-5°C with continuous stirring.

-

Add acryloyl chloride (1.2-2 eq.), dissolved in a small amount of the same solvent, dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours.[15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude residue can be purified by extraction with water and an organic solvent (like chloroform or ethyl acetate) and/or recrystallization from an appropriate solvent system (e.g., ethanol, petroleum ether) to yield the pure N-aryl acrylamide derivative.[15]

-

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

Novel acrylamide derivatives represent a versatile and powerful class of compounds in drug discovery. Their ability to be tailored for specific biological targets, combined with their capacity for covalent modification, provides a robust platform for developing next-generation therapeutics. As demonstrated, these derivatives have shown significant promise as anticancer, anti-inflammatory, and antioxidant agents. The key to unlocking their full potential lies in a deep understanding of the structure-activity relationships that govern their function and the rigorous application of well-validated biological assays. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively explore and advance this exciting area of medicinal chemistry.

References

-

Al-Ostath, A., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Pharmaceuticals. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of N-substituted acrylamides.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Available at: [Link]

-

Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Frontiers in Oncology. Available at: [Link]

-

El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Available at: [Link]

-

MDPI. (2021). Keap1/Nrf2 Signaling Pathway. Available at: [Link]

-

Wickman, G. R., et al. (2013). A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation. Journal of Cell Biology. Available at: [Link]

-

ResearchGate. (n.d.). The schematic diagram of the Keap1/Nrf2 signaling pathway. Available at: [Link]

-

Wu, K. D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Apoptotic Microtubule Network components and nucleation. Available at: [Link]

-

Li, C., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology. Available at: [Link]

-

ResearchGate. (n.d.). Rational design of the new trimethoxyphenyl thiazole derivatives. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Mulla, E. A. (2010). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]

-

Chen, K. T., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

MDPI. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

JETIR. (n.d.). novel one pot synthesis of n-alkyl acrylamide polymers as mineral scale inhibitors in water. Available at: [Link]

-

Rockland Immunochemicals. (2021). Positive and Negative Controls. Available at: [Link]

-

ACS Omega. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link]

-

Graphviz. (2024). DOT Language. Available at: [Link]

-

IntechOpen. (2015). The Apoptotic Microtubule Network During the Execution Phase of Apoptosis. Available at: [Link]

-

Cui, C., et al. (2020). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2025). Visible-Light-Mediated Cascade Arylcarboxylation/Cyclization of N-Aryl/Benzoyl Acrylamide with CO2. Available at: [Link]

-

ResearchGate. (n.d.). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Available at: [Link]

-

Frontiers. (2020). Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. Available at: [Link]

-

The Future of Things. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Available at: [Link]

Sources

- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ibidi.com [ibidi.com]

- 6. abscience.com.tw [abscience.com.tw]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atcc.org [atcc.org]

- 14. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

In vitro evaluation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide: A Novel Covalent Modifier

Introduction

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide represents a novel chemical entity within the broader class of acrylamide derivatives, a group of compounds recognized for their significant potential in drug discovery. The core acrylamide functional group is a well-established "warhead" for covalent inhibitors, which form a stable bond with their target protein, often leading to prolonged and potent biological effects. Molecules containing an acryloyl functional group are known to act as Michael acceptors, forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1][2]

The structural features of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide—specifically the cyclohexylphenyl and ethoxyphenyl moieties—suggest a potential for high-affinity interactions with hydrophobic pockets in protein targets. While the specific biological targets of this compound are yet to be elucidated, its chemical structure invites investigation into its potential as an inhibitor of kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammatory disorders. Acrylamide derivatives have been successfully developed as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and human dihydroorotate dehydrogenase (DHODH), highlighting the therapeutic promise of this chemical class.[3][4]

This guide, intended for researchers in drug development, provides a comprehensive framework for the initial in vitro evaluation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide. We will proceed from fundamental physicochemical characterization to a tiered biological evaluation strategy, including cytotoxicity screening, target deconvolution, and mechanistic studies. The protocols and rationale presented herein are designed to establish a robust foundation for assessing the therapeutic potential of this and other novel acrylamide-based compounds.

I. Physicochemical Characterization: The Foundation of Biological Assays

Before embarking on biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount. These properties will influence its behavior in aqueous assay buffers, its ability to cross cell membranes, and the overall reliability of the experimental data.

Aqueous Solubility

Rationale: Poor aqueous solubility is a common hurdle in drug discovery. Inaccurate solubility data can lead to misleading results in biological assays due to compound precipitation. The incorporation of an acrylamide moiety has been shown to improve the aqueous solubility of some drug candidates.[1][4]

Protocol: Kinetic Solubility Assay using Nephelometry

-

Prepare a 10 mM stock solution of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

-

Add phosphate-buffered saline (PBS), pH 7.4, to each well, bringing the final DMSO concentration to 1%.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity of each well using a nephelometer.

-

The highest concentration that does not produce a significant increase in turbidity compared to a DMSO-only control is considered the kinetic solubility limit.

Lipophilicity (LogD)

Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a critical determinant of a compound's membrane permeability and potential for off-target effects.

Protocol: Shake-Flask Method for LogD7.4 Determination

-

Prepare a solution of the compound in a biphasic system of n-octanol and PBS, pH 7.4.

-

Vigorously shake the mixture for 1 hour to allow for partitioning between the two phases.

-

Centrifuge the mixture to separate the n-octanol and aqueous layers.

-

Carefully collect aliquots from both layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Stability and Reactivity

Rationale: The electrophilic nature of the acrylamide group makes it susceptible to reaction with nucleophiles.[2] Assessing its stability in buffer and its reactivity with a model nucleophile like glutathione (GSH) is crucial for understanding its potential for off-target covalent modification and for interpreting the results of cell-based assays.

Protocol: Glutathione (GSH) Stability Assay

-

Incubate the compound at a final concentration of 10 µM in PBS, pH 7.4, containing 1 mM GSH at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and any GSH adducts.

-

Calculate the half-life (t1/2) of the compound in the presence of GSH. A short half-life may indicate high reactivity and potential for off-target effects.

| Parameter | Method | Purpose | Example Data |

| Aqueous Solubility | Nephelometry | To determine the maximum soluble concentration in aqueous buffer. | 25.5 µM |

| Lipophilicity (LogD7.4) | Shake-Flask | To assess membrane permeability and potential for non-specific binding. | 3.8 |

| GSH Stability (t1/2) | LC-MS | To evaluate reactivity with a key biological nucleophile. | 4.2 hours |

II. Hypothesized Mechanism of Action: Covalent Inhibition via Michael Addition

The defining feature of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide is its α,β-unsaturated carbonyl moiety, which acts as a soft electrophile.[2] This chemical feature allows the compound to undergo a covalent reaction with soft nucleophiles, most notably the thiolate group of cysteine residues in proteins.[2] This reaction, known as a Michael addition, results in the formation of a stable thioether bond, leading to irreversible inhibition of the target protein.

The potential for covalent modification offers several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms. However, this reactivity also carries the risk of off-target effects if the compound reacts with unintended proteins. Therefore, a key aspect of the in vitro evaluation is to assess both the on-target and off-target covalent reactivity of the compound.

Caption: Covalent modification of a target protein by N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide via Michael addition.

III. A Tiered Strategy for In Vitro Biological Evaluation

A systematic, tiered approach is recommended to efficiently evaluate the biological activity of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide. This strategy begins with broad screening to identify general bioactivity, followed by more focused assays to elucidate the mechanism of action and identify specific molecular targets.

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Tier 1: Phenotypic Screening - Assessing Cytotoxicity

The first step is to determine if the compound exhibits cytotoxic or anti-proliferative effects in a relevant biological context. Cancer cell lines are a common starting point, as many covalent inhibitors target proteins involved in cell growth and proliferation.

Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 5.1 |

| HCT116 | Colon Cancer | 3.8 |

| MCF-10A | Normal Breast Epithelium | > 50 |

The selectivity of the compound for cancer cells over normal cells, as indicated by a higher IC50 in MCF-10A cells, is a desirable characteristic.[5]

Tier 2: Target Deconvolution

If the compound demonstrates significant cytotoxicity, the next critical step is to identify its molecular target(s). Given the known activities of acrylamide derivatives, several target classes are plausible.

2.1 Kinase Profiling

Rationale: Many acrylamide-based drugs are kinase inhibitors.[1][4] Screening against a broad panel of kinases can rapidly identify potential targets.

Protocol: Commercial Kinase Panel Screen

-

Submit the compound to a commercial vendor for screening against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).

-

The assay is typically performed at a single high concentration (e.g., 10 µM).

-

The results are reported as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >90%) for a particular kinase identifies it as a potential target.

2.2 Tubulin Polymerization Assay

Rationale: Some acrylamide derivatives exert their anti-cancer effects by interfering with microtubule dynamics.[5][6]

Protocol: In Vitro Tubulin Polymerization Assay

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will result in a lower rate of absorbance increase.

Tier 3: Mechanistic Validation

Once a putative target is identified, further experiments are required to confirm this interaction and elucidate the downstream cellular consequences.

3.1 Enzyme Inhibition Assay

Rationale: To quantify the potency of the compound against the identified target enzyme.

Protocol: Recombinant Enzyme IC50 Determination

-

Perform an in vitro enzyme activity assay using the purified recombinant target enzyme (e.g., a specific kinase identified in the screen).

-

Incubate the enzyme with a serial dilution of the compound for a set period.

-

Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).

-

Measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the IC50 value from the dose-response curve.

3.2 Cellular Target Engagement Assay

Rationale: To confirm that the compound binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with the compound or a vehicle control.

-

Lyse the cells and heat the lysates to a range of temperatures.

-

Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Binding of the compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

3.3 Analysis of Downstream Signaling

Rationale: To verify that target engagement by the compound leads to the expected modulation of downstream signaling pathways.

Protocol: Western Blotting

-

Treat cells with the compound at concentrations around its IC50 value for various time points.

-

Prepare cell lysates and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the target protein and key downstream signaling nodes (e.g., phospho-specific antibodies to assess kinase activity).

-

Analyze the changes in protein phosphorylation or expression to confirm the on-target effect of the compound.

IV. Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial in vitro evaluation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide. By systematically characterizing its physicochemical properties and employing a tiered biological evaluation strategy, researchers can build a robust data package to assess its therapeutic potential. The initial phases of phenotypic screening, followed by rigorous target deconvolution and mechanistic validation, are critical for establishing a clear understanding of the compound's mode of action.

Positive outcomes from this evaluation—such as high potency against a specific target, selectivity for cancer cells, and a well-defined mechanism of action—would provide a strong rationale for advancing N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide into further preclinical development, including in vivo efficacy and safety studies. The insights gained from this process will be invaluable for the optimization of this compound and the design of next-generation covalent inhibitors.

References

-

Title: Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link][1][4][7]

-

Title: Acrylamide derivatives for the treatment of rheumatoid arthritis Source: EurekAlert! URL: [Link][3]

-

Title: Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity Source: MDPI URL: [Link][5][6]

-

Title: Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry Source: PMC URL: [Link][2]

-

Title: The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives Source: PMC URL: [Link]

-

Title: Neurotoxicity of Acrylamide in Exposed Workers Source: MDPI URL: [Link]

-

Title: The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review Source: Cell Journal URL: [Link]

-

Title: Mechanistic progression of acrylamide neurotoxicity linked to neurodegeneration and mitigation strategies Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of new phenyl acrylamide derivatives as potent non-nucleoside anti-HBV agents Source: PubMed URL: [Link]

-

Title: Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties Source: Biological and Molecular Chemistry URL: [Link]

Sources

- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acrylamide derivatives for the treatment of rheumatoid arthritis | EurekAlert! [eurekalert.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preclinical Physicochemical Profiling of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide: A Technical Guide

Here is an in-depth technical guide detailing the physicochemical properties and preclinical profiling strategies for the target compound.

Introduction to the Chemotype

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide (CAS: 297149-95-2) belongs to the cinnamamide class of small molecules. The cinnamamide scaffold is widely recognized as a privileged structure in medicinal chemistry, frequently utilized to design molecules with targeted kinase inhibitory, anti-inflammatory, and transient receptor potential (TRP) channel modulatory activities[1].

Structurally, this compound features an α,β -unsaturated amide—a potential Michael acceptor—flanked by a highly lipophilic 4-cyclohexylphenyl group and a 4-ethoxyphenyl group. Understanding the physicochemical boundaries of this specific scaffold is critical for advancing it from an in vitro hit to a viable in vivo lead, as its bulky lipophilic substituents heavily dictate its solubility and permeability profiles.

Core Physicochemical Properties & In Silico Profiling

Before initiating costly in vitro assays, in silico profiling is utilized to predict the compound's behavior against Lipinski's Rule of Five, which evaluates drug-likeness and oral bioavailability[2].

Table 1: Theoretical Physicochemical Properties of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

| Property | Value | Lipinski Threshold | Status |

| Molecular Formula | C23H27NO2 | N/A | N/A |

| Molecular Weight (MW) | 349.47 Da | ≤ 500 Da | Pass |

| Calculated LogP (cLogP) | ~5.8 | ≤ 5.0 | Fail (Highly Lipophilic) |

| Hydrogen Bond Donors (HBD) | 1 (Amide NH) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 2 (Carbonyl O, Ether O) | ≤ 10 | Pass |

| Topological Polar Surface Area | 38.3 Ų | ≤ 140 Ų | Pass |

Analysis : The compound's high cLogP is driven by the bulky cyclohexyl ring and the ethoxy ether. While it passes the molecular weight and hydrogen bonding criteria, its profound lipophilicity categorizes it as a likely Biopharmaceutics Classification System (BCS) Class II compound (characterized by low aqueous solubility but high membrane permeability).

Experimental Profiling Workflow

To validate these theoretical predictions, a sequential experimental workflow is employed to ensure accurate data collection without assay interference.

Sequential physicochemical profiling workflow for lipophilic drug scaffolds.

Protocol 1: Kinetic Solubility Assessment

Causality & Rationale : For early-stage drug discovery, kinetic solubility is prioritized over thermodynamic solubility. Kinetic solubility measures the compound's ability to remain in solution when spiked from a DMSO stock into an aqueous buffer, directly mirroring the conditions of high-throughput biological screening[3].

Step-by-Step Methodology (Direct UV Assay) :

-

Stock Preparation : Dissolve N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide in 100% DMSO to create a 10 mM stock solution.

-

Buffer Dispensing : Dispense 196 µL of 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) into a 96-well microtiter plate.

-

Compound Spiking : Add 4 µL of the 10 mM DMSO stock to the PBS (final concentration: 200 µM compound, 2% DMSO). Critical Causality: The DMSO concentration must strictly not exceed 2%; higher concentrations act as co-solvents, artificially inflating the apparent solubility and leading to false-positive biological readouts[3].

-

Incubation : Seal and incubate the plate at 37°C for 2 hours with gentle shaking (150 rpm).

-

Filtration & Quantification (Self-Validating Step) : Filter the solution through a 0.45 µm filter plate. Measure the UV absorbance of the filtrate. Compare the absorbance against a standard curve generated in 100% organic solvent (where the compound is fully soluble). If the calculated concentration matches the theoretical 200 µM, the compound is fully soluble; if lower, the difference represents the precipitated fraction.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale : Given the compound's high cLogP, it is expected to easily cross lipid bilayers. PAMPA is utilized to isolate and quantify passive transcellular diffusion. Unlike Caco-2 cell assays, which include active efflux (e.g., P-glycoprotein) and paracellular transport, PAMPA provides a clean, unconfounded baseline of the molecule's fundamental permeability[4].

Mechanism of passive diffusion in the PAMPA permeability model.

Step-by-Step Methodology :

-

Membrane Preparation : Coat the porous filter bottom of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to form the artificial lipid membrane[5].

-

Acceptor Plate Assembly : Fill the acceptor wells with 200 µL of PBS (pH 7.4).

-

Donor Plate Assembly : Dilute the compound stock in PBS (pH 7.4) to 10 µM. Add Lucifer Yellow (20 µg/mL) to the donor solution. Self-Validating Mechanism: Lucifer Yellow is a paracellular marker that cannot passively diffuse through an intact lipid membrane. If Lucifer Yellow is detected in the acceptor well during final analysis, the artificial membrane was compromised, and the permeability data for that well must be rejected[5].

-

Incubation : Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

-

Analysis : Disassemble the sandwich. Quantify the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).

Formulation Strategies for High-LogP Scaffolds

Because N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide possesses a high cLogP and low TPSA, it is prone to dissolution-rate-limited absorption in vivo. To overcome this, standard aqueous vehicles will be insufficient. Preclinical in vivo dosing should bypass simple methylcellulose suspensions and instead utilize Lipid-Based Drug Delivery Systems (LBDDS)—such as self-microemulsifying drug delivery systems (SMEDDS) using excipients like Labrasol or Cremophor EL—to maintain the compound in a solubilized state within the gastrointestinal tract.

References

- Cinnamamide: An insight into the pharmacological advances and structure–activity relationships | Request PDF - ResearchGate.

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. WuXi AppTec.

- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec.

- Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Aryl

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. PAMPA | Evotec [evotec.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

Spectroscopic Analysis and Structural Validation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

Executive Summary

Cinnamamide derivatives, characterized by their rigid α,β -unsaturated amide backbone, are highly privileged scaffolds in medicinal chemistry due to their broad-spectrum anti-inflammatory, antimicrobial, and enzyme-inhibitory properties (1)[1]. The specific compound N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide (CAS: 297149-95-2) integrates a lipophilic cyclohexylphenyl moiety with an electron-donating ethoxy-substituted cinnamic core (2)[2].

Because the biological binding affinity of cinnamamides relies heavily on the spatial orientation of the trans-alkene geometry, researchers must employ rigorous synthetic and analytical protocols to preserve and validate the (E)-configuration (3)[3]. This whitepaper provides an in-depth technical guide to the synthesis, sample preparation, and multi-nuclear spectroscopic validation of this target compound.

Experimental Methodologies: A Self-Validating System

To ensure high fidelity in downstream spectroscopic analysis, the synthesis and sample preparation must act as a self-validating system where matrix interferences are eliminated.

Protocol 1: Synthesis of the Target Compound

Causality Rationale: The acyl chloride amidation route is preferred over direct coupling agents (like DCC/EDC) for electron-rich cinnamic acids to prevent the isomerization of the trans-alkene bond and maximize the yield of the (E)-isomer ().

-

Acyl Chloride Activation : Suspend 4-ethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield 4-ethoxycinnamoyl chloride.

-

Amidation : Dissolve 4-cyclohexylaniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool the mixture to 0 °C to prevent exothermic degradation.

-

Coupling : Add the crude 4-ethoxycinnamoyl chloride (dissolved in DCM) dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up & Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl, and dry over anhydrous MgSO₄. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate 8:2) to afford the pure (E)-isomer.

Protocol 2: Sample Preparation for Spectroscopic Analysis

Causality Rationale: Proper solvent and matrix selection is critical to resolve overlapping signals and prevent matrix interference.

-

NMR Preparation : Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO- d6 is explicitly chosen over CDCl₃ due to the strong intermolecular hydrogen bonding of the secondary amide, which severely limits solubility in non-polar halogenated solvents (1)[1].

-

FT-IR Preparation : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Place 2-3 mg of the neat crystalline powder directly onto the crystal and apply the pressure clamp to ensure uniform optical contact.

-

HRMS Preparation : Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol. Dilute 1:100 with a solution of 0.1% formic acid in water/acetonitrile (50:50, v/v) to facilitate protonation ( [M+H]+ ) during Electrospray Ionization (ESI).

Workflow Visualization

Analytical workflow for the spectroscopic validation of the synthesized cinnamamide derivative.

Spectroscopic Analysis and Causality

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is the definitive tool for confirming the (E)-isomerism of the acrylamide linker. The vicinal coupling constant ( J ) between the α and β alkene protons is typically 15.0–16.0 Hz, which mathematically dictates a trans-diaxial-like relationship across the double bond (4)[4]. The amide N-H proton is highly deshielded ( δ > 10.0 ppm) due to the anisotropic effect of the adjacent carbonyl and strong hydrogen bonding in DMSO- d6 (1)[1]. The cyclohexyl ring introduces distinct aliphatic multiplets, with the methine proton resonating near 2.45 ppm due to the weak electron-withdrawing nature of the attached phenyl ring (5)[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the functional group integrity without requiring dissolution. The presence of a sharp N-H stretching band at ~3280 cm −1 and an Amide I (C=O) band at ~1655 cm −1 confirms the secondary amide linkage. The C=C stretch of the conjugated alkene appears at ~1620 cm −1 , shifted to lower wavenumbers due to resonance with the aromatic and carbonyl systems (1)[1]. The ethoxy ether linkage is validated by the strong asymmetric C-O-C stretch at ~1245 cm −1 (5)[5].

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data derived from the structural domains of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| Amide N-H | 10.15 | Singlet (s) | - | 1H |

| Ar-H (Ethoxyphenyl, H-2',6') | 7.60 | Doublet (d) | 8.8 | 2H |

| Ar-H (Cyclohexylphenyl, H-2'',6'') | 7.58 | Doublet (d) | 8.4 | 2H |

| Alkene H- β | 7.52 | Doublet (d) | 15.8 | 1H |

| Ar-H (Cyclohexylphenyl, H-3'',5'') | 7.18 | Doublet (d) | 8.4 | 2H |

| Ar-H (Ethoxyphenyl, H-3',5') | 6.98 | Doublet (d) | 8.8 | 2H |

| Alkene H- α | 6.65 | Doublet (d) | 15.8 | 1H |

| Ether -OCH 2 - | 4.08 | Quartet (q) | 7.0 | 2H |

| Cyclohexyl Methine (-CH-) | 2.45 | Multiplet (m) | - | 1H |

| Cyclohexyl Methylene (-CH 2 -) | 1.70 - 1.85 | Multiplet (m) | - | 5H |

| Ether -CH 3 | 1.35 | Triplet (t) | 7.0 | 3H |

| Cyclohexyl Methylene (-CH 2 -) | 1.20 - 1.40 | Multiplet (m) | - | 5H |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Carbon Environment | Chemical Shift ( δ , ppm) | Structural Domain |

| Amide C=O | 164.5 | Acrylamide Linker |

| Ar-C-O (Quaternary) | 160.2 | Ethoxyphenyl Ring |

| Alkene C- β | 142.8 | Acrylamide Linker |

| Ar-C (Quaternary, Cyclohexyl-linked) | 142.5 | Cyclohexylphenyl Ring |

| Ar-C (Quaternary, N-linked) | 137.1 | Cyclohexylphenyl Ring |

| Ar-CH (2C) | 129.5 | Ethoxyphenyl Ring |

| Ar-CH (2C) | 126.8 | Cyclohexylphenyl Ring |

| Ar-CH (2C) | 120.5 | Cyclohexylphenyl Ring |

| Alkene C- α | 119.8 | Acrylamide Linker |

| Ar-CH (2C) | 115.0 | Ethoxyphenyl Ring |

| Ether -OCH 2 - | 63.5 | Ethoxy Group |

| Cyclohexyl Methine (-CH-) | 43.5 | Cyclohexyl Group |

| Cyclohexyl Methylene (2C) | 34.2 | Cyclohexyl Group |

| Cyclohexyl Methylene (2C) | 26.5 | Cyclohexyl Group |

| Cyclohexyl Methylene (1C) | 25.8 | Cyclohexyl Group |

| Ether -CH 3 | 14.8 | Ethoxy Group |

Table 3: FT-IR Assignments (ATR Crystal)

| Wavenumber (cm −1 ) | Vibration Type | Functional Group |

| 3280 | N-H Stretch | Secondary Amide |

| 2925, 2850 | C-H Stretch (Asym/Sym) | Aliphatic (Cyclohexyl/Ethoxy) |

| 1655 | C=O Stretch (Amide I) | Conjugated Amide |

| 1620 | C=C Stretch | Conjugated Alkene |

| 1515 | N-H Bend / C-N Stretch | Amide II |

| 1245 | C-O-C Stretch (Asym) | Aryl Alkyl Ether |

| 975 | C-H Out-of-Plane Bend | Trans-Alkene |

Conclusion

The comprehensive spectroscopic characterization of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide requires a multi-modal approach. By utilizing the large J -coupling (15.8 Hz) in 1 H NMR to validate the crucial (E)-alkene geometry, and combining it with the distinctive C-O-C and Amide I stretching frequencies in FT-IR, researchers can construct a highly reliable, self-validating structural profile. Proper matrix selection, particularly the use of DMSO- d6 to overcome the hydrogen-bonded lattice energy of the cinnamamide, is the linchpin of this analytical workflow.

References

-

NextSDS . N-(4-CYCLOHEXYLPHENYL)-3-(4-ETHOXYPHENYL)ACRYLAMIDE Chemical Substance Information. 2

-

MDPI . Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. 1

-

ResearchGate . Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities.3

-

Scirp . Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. 4

-

Ashdin Publishing . Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.

-

MDPI . Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. 5

Sources

Target Identification and Validation Strategy for N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide: A Covalent Inhibitor Paradigm

Executive Summary & Structural Rationale

The transition of a phenotypic screening hit to a validated preclinical candidate hinges on the unambiguous identification of its molecular target. This whitepaper outlines a comprehensive, self-validating target identification and validation (TIV) framework specifically designed for N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide (hereafter referred to as CEEA ).

To design an effective TIV strategy, we must first deconstruct the molecule's pharmacophore to establish a mechanistic hypothesis:

-

The Acrylamide Warhead: Acrylamides are classic Michael acceptors. In physiological environments, they exhibit tempered electrophilicity, making them highly selective for covalent bond formation with nucleophilic thiol groups (cysteine residues) rather than amines (lysines)[1].

-

The 4-Cyclohexylphenyl & 3-(4-Ethoxyphenyl) Moieties: These bulky, lipophilic groups provide shape complementarity and non-covalent interactions (Van der Waals, π−π stacking, and hydrogen bonding via the ether oxygen) that drive the initial reversible binding affinity ( Ki ).

The Causality of Our Approach: Because the acrylamide moiety strongly implies a targeted covalent mechanism, traditional affinity chromatography (which relies purely on equilibrium binding) is insufficient and prone to high false-negative rates. Instead, our strategy leverages the covalent nature of CEEA by utilizing Activity-Based Protein Profiling (ABPP) to map reactive cysteines, orthogonally cross-validated by Thermal Proteome Profiling (TPP) to confirm thermodynamic stabilization in live cells[2]. Finally, we validate the target using Surface Plasmon Resonance (SPR) and CRISPR-Cas9 mutagenesis [3].

Phase I: Target Identification (The Discovery Engine)

A single omics approach often yields high false-positive rates due to non-specific binding or assay-specific biases. To create a self-validating discovery engine, we intersect chemoproteomics (ABPP) with thermodynamic profiling (TPP).

Multi-omics workflow intersecting ABPP and TPP for covalent target identification and validation.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: Rather than synthesizing a biotinylated or alkyne-tagged analog of CEEA—which risks altering its binding pose or cellular permeability—we utilize a competitive ABPP format. We pre-treat the proteome with unmodified CEEA to covalently block its target cysteine, followed by labeling all remaining unreacted cysteines with a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne). Proteins showing a significant loss of IA-alkyne labeling in the CEEA-treated group are our putative targets[4].

Step-by-Step Methodology:

-

Proteome Preparation: Lyse target cells (e.g., HeLa or disease-specific line) in PBS with protease inhibitors (EDTA-free). Clear by centrifugation at 100,000 × g for 45 min.

-

Ligand Competition: Incubate 2 mg/mL of proteome with CEEA (10 µM) or DMSO vehicle for 1 hour at 37°C.

-

Probe Labeling: Add IA-alkyne (100 µM) to both samples and incubate for 1 hour at room temperature (RT) in the dark.

-

Click Chemistry (CuAAC): React the alkyne-tagged proteome with Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO 4 (1 mM) for 1 hour at RT.

-

Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and capture on Streptavidin agarose beads. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin) overnight at 37°C.

-

LC-MS/MS Analysis: Analyze peptides via Data-Independent Acquisition (DIA) mass spectrometry. Calculate the Light/Heavy (Vehicle/CEEA) isotopic ratios to identify cysteines protected by CEEA.

Protocol 2: Thermal Proteome Profiling (TPP)

Rationale: ABPP only identifies proteins with reactive cysteines. To ensure we do not miss non-covalent targets or targets where the cysteine is sterically hindered from the IA-alkyne probe, we employ TPP. TPP relies on the principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its melting temperature ( Tm )[2].

Step-by-Step Methodology:

-

In Situ Treatment: Treat live cultured cells with CEEA (10 µM) or DMSO for 2 hours to allow cell penetration and target engagement[5].

-

Thermal Gradient: Harvest and aliquot cells into 10 PCR tubes per condition. Subject each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at RT.

-

Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes to pellet denatured/aggregated proteins.

-

TMT Labeling: Extract the soluble protein fraction, digest with trypsin, and label the 10 temperature points with Isobaric Tandem Mass Tags (TMT10plex)[2].

-

LC-MS/MS & Curve Fitting: Pool samples and analyze via LC-MS/MS. Plot the relative reporter ion intensities against temperature to generate melting curves. Calculate the ΔTm between DMSO and CEEA conditions.

Data Integration & Target Ranking

By intersecting the datasets, we isolate high-confidence targets. A true covalent target will exhibit both a high ABPP competition ratio (indicating cysteine engagement) and a significant ΔTm (indicating global thermodynamic stabilization).

| Putative Target | ABPP Ratio (Veh/CEEA) | TPP ΔTm (°C) | Putative Cysteine Residue | Confidence Tier |

| Protein Alpha | >10.0 (High Protection) | +6.5 (Stabilized) | Cys-245 | Tier 1 (Primary Target) |

| Protein Beta | 1.2 (No Protection) | +4.2 (Stabilized) | N/A | Tier 2 (Non-covalent/Indirect) |

| Protein Gamma | 8.5 (High Protection) | +0.5 (No Shift) | Cys-112 | Tier 3 (Off-target/No functional stabilization) |

Phase II: Target Validation (The Confirmation Engine)

Mass spectrometry provides a hypothesis; rigorous biophysical and genetic validation provides the proof. We must confirm that CEEA binds Protein Alpha directly and that this specific binding event drives the observed phenotypic response.

Protocol 3: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Covalent inhibitors follow a two-step binding mechanism: initial reversible association ( Ki ) followed by irreversible bond formation ( kinact ). SPR allows us to measure these parameters in real-time, proving direct target engagement.

Step-by-Step Methodology:

-

Immobilization: Immobilize recombinant Wild-Type (WT) Protein Alpha onto a CM5 sensor chip via standard amine coupling.

-

Analyte Injection: Flow CEEA over the chip at multiple concentrations (e.g., 0.1 µM to 10 µM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Data Fitting: Because the binding is covalent, the sensograms will not return to baseline during the dissociation phase. Fit the data to a two-state reaction model ( E+I⇌E⋅I→E−I ) to extract Ki and kinact .

Protocol 4: CRISPR-Cas9 Mutagenesis (The Ultimate Proof)

Rationale: If CEEA exerts its phenotypic effect by covalently binding Cys-245 on Protein Alpha, then mutating Cys-245 to a non-nucleophilic Serine should render the cells completely resistant to the drug[3]. This is the gold standard for validating on-target efficacy and ruling out polypharmacology[6].

CRISPR-Cas9 validation logic: Cys-to-Ser mutation abrogates covalent binding and rescues the phenotype.

Step-by-Step Methodology:

-

sgRNA & HDR Template Design: Design an sgRNA targeting the exon containing Cys-245 of Protein Alpha. Design a single-stranded oligodeoxynucleotide (ssODN) Homology-Directed Repair (HDR) template introducing a TGC (Cys) to AGC (Ser) point mutation, alongside a silent mutation to destroy the PAM site (preventing re-cleavage by Cas9)[7].

-

RNP Electroporation: Assemble Cas9 protein and sgRNA into Ribonucleoprotein (RNP) complexes in vitro. Electroporate the RNPs and the HDR template into the target cell line.

-

Clonal Isolation: Plate cells at single-cell density. Expand clones and screen for the homozygous C245S mutation via Sanger sequencing.

-

Phenotypic Rescue Assay: Treat WT and C245S mutant clones with a dose-response of CEEA. Measure cell viability (e.g., CellTiter-Glo). A >100-fold shift in the IC 50 for the mutant clone definitively validates Protein Alpha as the functional target[3].

Conclusion

The identification of targets for uncharacterized small molecules like N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide requires a hypothesis-driven approach. By recognizing the acrylamide moiety as a covalent warhead, we can bypass the limitations of traditional affinity pull-downs. The integration of competitive ABPP to map the reactive cysteinome, TPP to confirm thermodynamic stabilization, and CRISPR-Cas9 mutagenesis to prove functional dependence creates a closed-loop, self-validating system. This framework not only identifies the target but provides the exact structural and kinetic parameters required to advance the molecule into lead optimization.

References

-

Creative Diagnostics. "CRISPR-Validated Target Druggability for Small Molecule Drugs." Creative Diagnostics. Available at: [Link]

-

Biocompare. "Target Validation with CRISPR." Biocompare.com. Available at:[Link]

-

Franken, H. et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols (2015). Available at:[Link]

-

Neggers, J. E. et al. "Identifying drug-target selectivity of small-molecule CRM1/XPO1 inhibitors by CRISPR/Cas9 genome editing." Chemistry & Biology (2015). Available at:[Link]

-

Chung, C. et al. "Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification." Methods in Molecular Biology (2025). Available at:[Link]

-

Spradlin, J. N. et al. "Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function." bioRxiv (2020). Available at:[Link]

-

ResearchGate. "Multi-tiered chemical proteomic maps of tryptoline acrylamide–protein interactions in cancer cells." ResearchGate (2024). Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. huber.embl.de [huber.embl.de]

- 3. Identifying drug-target selectivity of small-molecule CRM1/XPO1 inhibitors by CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. biocompare.com [biocompare.com]

Synthesis Protocol and Application Note: N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound Identifiers: CAS 297149-95-2 | Formula: C₂₃H₂₇NO₂ | MW: 349.47 g/mol

Introduction & Scientific Context

Cinnamamide derivatives (amides of cinnamic acid) represent a highly privileged scaffold in medicinal chemistry. They are frequently incorporated into synthetic libraries due to their broad spectrum of pharmacological activities, which include neuroprotective, antimicrobial, and potent anti-inflammatory properties[1]. Structurally, these compounds feature an α,β-unsaturated amide moiety that can act as a mild, selective Michael acceptor, forming reversible or irreversible covalent bonds with specific cysteine residues on target proteins[2].

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide is a lipophilic, rigidified cinnamamide analog. Recent structure-activity relationship (SAR) studies on related N-arylcinnamamides have demonstrated their ability to suppress lipopolysaccharide (LPS)-induced pro-inflammatory gene expression. Specifically, these derivatives have been identified as inhibitors of Myeloid Differentiation 2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4), thereby blocking downstream MAPK and NF-κB activation[1][3].

Figure 1: Pharmacological mechanism of cinnamamide derivatives inhibiting LPS-induced inflammation via MD-2 targeting.

Mechanistic Overview: Amide Bond Formation

Amide bond formation is the most frequently executed reaction in medicinal chemistry, accounting for approximately 16% of all reactions performed in drug discovery programs[4]. The synthesis of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide requires the coupling of (E)-3-(4-ethoxyphenyl)acrylic acid with 4-cyclohexylaniline .

To ensure optimal yield and geometric retention of the (E)-alkene, the choice of activation strategy is critical. We present two validated approaches:

-

Discovery Scale (HATU-Mediated): HATU is a uronium salt that generates an active OAt (7-aza-1-hydroxybenzotriazole) ester[4]. The additional nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that dramatically accelerates aminolysis compared to traditional HOBt/EDCI methods[5]. This method operates under mild conditions, preventing the isomerization of the α,β-unsaturated double bond.

-

Process/Scale-Up Scale (Acid Chloride Route): For multigram synthesis, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is highly cost-effective[5]. The addition of catalytic N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to the chloride. While highly efficient, this method requires strict anhydrous conditions and a scavenger base (e.g., Triethylamine) to neutralize the resulting HCl[5].

Figure 2: Divergent synthetic workflows for the preparation of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale: 1–5 mmol)

Ideal for rapid library generation and high-purity analytical samples.

Reagents:

-

(E)-3-(4-ethoxyphenyl)acrylic acid (1.0 equiv)

-

4-cyclohexylaniline (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

-

Activation: Dissolve (E)-3-(4-ethoxyphenyl)acrylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 mmol).

-

Causality Note: DIPEA is added first to deprotonate the carboxylic acid, forming the carboxylate anion necessary to attack the electron-deficient carbon of the HATU uronium salt.

-

-

Add HATU (1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the active OAt ester. The solution will typically turn a pale yellow color.

-

Coupling: Add 4-cyclohexylaniline (1.1 mmol) to the activated mixture. Stir at room temperature for 4–12 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3).

-

Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (15 mL) to remove unreacted acid, and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes) to afford the pure target compound.

Method B: Acid Chloride Route (Process Scale: >10 mmol)

Ideal for cost-effective scale-up and avoiding difficult-to-remove uronium byproducts.

Reagents:

-

(E)-3-(4-ethoxyphenyl)acrylic acid (1.0 equiv)

-

4-cyclohexylaniline (1.05 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Catalytic DMF (2 drops)

-

Anhydrous Dichloromethane (DCM) (0.3 M)

Step-by-Step Procedure:

-

Chlorination: Suspend (E)-3-(4-ethoxyphenyl)acrylic acid (10.0 mmol) in anhydrous DCM (30 mL). Add 2 drops of anhydrous DMF.

-

Slowly add SOCl₂ (15.0 mmol) dropwise at room temperature.

-

Causality Note: Gas evolution (SO₂ and HCl) will occur. The catalytic DMF forms the Vilsmeier-Haack reagent, which acts as the true chlorinating species, dramatically accelerating the reaction.

-

-

Attach a reflux condenser and heat the mixture to 40 °C for 2 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

-

Cool to room temperature and concentrate the mixture under reduced pressure to remove excess SOCl₂ and DCM. Do not expose the crude acid chloride to atmospheric moisture.

-

Coupling: Redissolve the crude cinnamoyl chloride in fresh anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-cyclohexylaniline (10.5 mmol) and TEA (20.0 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Dilute with DCM (30 mL) and wash with water (30 mL), 1M HCl (30 mL), and brine (30 mL). Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol to yield the pure amide.

Data Presentation & Method Comparison

The following table summarizes the operational metrics for both synthesis methodologies based on standard process chemistry parameters[4][5].

| Parameter | Method A (HATU/DIPEA) | Method B (SOCl₂/TEA) |

| Optimal Scale | < 5 mmol (Discovery) | > 10 mmol (Process/Scale-up) |

| Reaction Time | 4 - 12 hours | 4 hours (2h activation + 2h coupling) |

| Typical Yield | 85 - 95% | 75 - 85% |

| E/Z Isomerization | None observed | Trace (< 2%) if thermal control is lost |

| Byproducts | Tetramethylurea, HOAt | SO₂, HCl (gas) |

| Purification | Flash Chromatography | Recrystallization (Ethanol) |

| Cost Efficiency | Low (HATU is expensive) | High (SOCl₂ is highly economical) |

Analytical Characterization

To validate the structural integrity of the synthesized N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide, the following analytical parameters should be confirmed:

-

LC-MS (ESI+): Expected [M+H]+ at m/z 350.2.

-

¹H NMR (400 MHz, CDCl₃):

-

Amide Proton: ~7.40 ppm (s, 1H, NH).

-

Alkene Protons: Characteristic doublets at ~7.65 ppm (d, J = 15.6 Hz, 1H, Ar-CH=) and ~6.40 ppm (d, J = 15.6 Hz, 1H, =CH-CO), confirming the retention of the (E)-geometry.

-

Aromatic Protons: Multiplets between 6.80 - 7.50 ppm integrating for 8 protons.

-

Ethoxy Group: ~4.05 ppm (q, J = 7.0 Hz, 2H, O-CH₂), ~1.42 ppm (t, J = 7.0 Hz, 3H, CH₃).

-

Cyclohexyl Group: ~2.45 ppm (m, 1H, benzylic CH), ~1.20 - 1.90 ppm (m, 10H, cyclohexyl CH₂).

-

References

-

Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

-

Cinnamamide: An insight into the pharmacological advances and structure–activity relationships European Journal of Medicinal Chemistry - via ResearchGate URL:[Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development - ACS Publications URL:[Link][5]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL:[Link][4]

-

Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Molecules - MDPI URL:[Link][3]

Sources

Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide